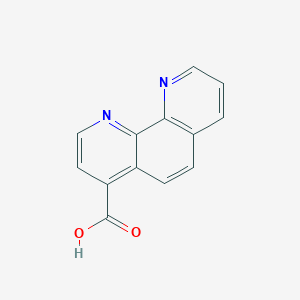

1,10-Phenanthroline-4-carboxylic acid

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,10-phenanthroline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c16-13(17)10-5-7-15-12-9(10)4-3-8-2-1-6-14-11(8)12/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNUCJFRSRNCDFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=NC=CC(=C3C=C2)C(=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80617236 | |

| Record name | 1,10-Phenanthroline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31301-27-6 | |

| Record name | 1,10-Phenanthroline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,10 Phenanthroline 4 Carboxylic Acid and Its Derivatives

Oxidation Procedures for Introducing Carboxylic Acid Groups

Oxidation reactions provide a direct route to convert substituted phenanthrolines into their corresponding carboxylic acid derivatives. This approach is particularly useful for precursors bearing oxidizable functional groups, such as methyl groups or aldehydes.

A common strategy for synthesizing phenanthroline carboxylic acids is the oxidation of methyl groups attached to the phenanthroline skeleton. For instance, commercially available 2,9-dimethyl-1,10-phenanthroline, also known as neocuproine, can be selectively oxidized to produce 9-methyl-1,10-phenanthroline-2-carboxylic acid. whiterose.ac.ukmdpi.com

One procedure utilizes sodium chlorite (B76162) (NaClO₂) in an aqueous solution. mdpi.com The reaction is sensitive to scale; on a small scale (up to 1.0 g), the desired product can be synthesized selectively with a good yield. whiterose.ac.ukmdpi.com However, when the reaction is scaled up, the process becomes more complex, leading to the formation of chlorinated byproducts. mdpi.com This suggests a potential SNAr-type mechanism, which is not commonly documented for this type of reaction. whiterose.ac.uk Another approach involves aerobic photo-oxidation, where a methyl group on an aromatic nucleus can be converted to a carboxylic acid using a catalytic amount of magnesium bromide diethyl etherate under visible light irradiation. rsc.org

Table 1: Oxidation of Neocuproine to 9-Methyl-1,10-phenanthroline-2-carboxylic acid

| Precursor | Reagent | Conditions | Scale | Yield | Product |

|---|---|---|---|---|---|

| Neocuproine (1a) | NaClO₂ / H₂O | 90 °C, 6h, pH 2.8 | 1.0 g | 58% | 9-Methyl-1,10-phenanthroline-2-carboxylic acid (2a) |

Data sourced from Nycz et al., 2024. whiterose.ac.ukmdpi.com

Selective oxidation is also a viable method for converting dialdehydes into dicarboxylic acids. Research has demonstrated the selective conversion of 10-hydroxybenzo[h]quinoline-7,9-dicarbaldehyde into its corresponding unique hydroxydicarboxylic acid derivative using an oxidation procedure. whiterose.ac.ukmdpi.com This highlights the potential of controlled oxidation to functionalize complex aromatic systems with carboxylic acid groups. In broader studies on selective oxidation, flavoprotein alcohol oxidase has been shown to perform double oxidations on one of two hydroxy groups in certain diols to produce hydroxy acids, proceeding through the in situ formation of stable hemiacetal intermediates. nih.gov

Hydrolysis of Ester and Nitrile Precursors to Carboxylic Acid Derivatives

An alternative and widely used route to 1,10-phenanthroline (B135089) carboxylic acids involves the hydrolysis of ester or nitrile precursors. whiterose.ac.ukresearchgate.net This method typically involves a multi-step synthesis where the ester or nitrile group is first introduced onto the phenanthroline ring, followed by a final hydrolysis step.

Hydrolysis of functionalized phenanthroline esters has been shown to produce the corresponding carboxylic acids in good yields. researchgate.net For example, phenanthroline dicarboxylic acids can be prepared from their diethyl ester derivatives. researchgate.net The hydrolysis of nitriles, typically conducted under acidic or basic conditions, is also a fundamental reaction for preparing carboxylic acids. byjus.commasterorganicchemistry.comunizin.org The reaction proceeds in two stages: the nitrile is first converted to an amide, which is then further hydrolyzed to a carboxylic acid (or its salt). byjus.comunizin.org However, the synthesis of phenanthroline derivatives via hydrolysis of nitrile or ester groups can sometimes lead to the formation of unexpected products. whiterose.ac.ukmdpi.com

Multi-step Chemical Transformations in 1,10-Phenanthroline Carboxylic Acid Synthesis

Many established methods for synthesizing 1,10-phenanthroline carboxylic acids rely on multi-step transformations. mdpi.com A representative example is the synthesis of 1,10-phenanthroline-3,8-dicarboxylic acid from 3,8-dibromo-1,10-phenanthroline. This process involves a palladium-catalyzed alkoxycarbonylation to form the diester, which is then hydrolyzed to yield the final dicarboxylic acid. researchgate.net Similarly, the traditional Skraup reaction, which involves the double cyclization of o-phenylenediamines with glycerol (B35011) and sulfuric acid, serves as a foundational multi-step method for creating the core phenanthroline structure, which can then be further functionalized. chim.it

Despite their utility, many multi-step syntheses for 1,10-phenanthroline carboxylic acid derivatives present significant challenges. mdpi.com These methods often suffer from:

Harsh reaction conditions: Requiring high temperatures or strong acids/bases. mdpi.com

Use of toxic materials and expensive reagents/catalysts: This includes heavy metals like palladium. mdpi.comresearchgate.net

Tedious separation procedures: Purification of intermediates and the final product can be complicated. mdpi.com

Synthetic difficulty: Accessing the carboxylic acid moiety on complex heteroaryl scaffolds like phenanthroline can be challenging with current technologies. acs.orgacs.org

One-Pot Synthetic Approaches for Phenanthroline Carboxylic Acid Derivatives

To overcome the drawbacks of multi-step procedures, researchers have developed more efficient one-pot synthetic methods. These approaches combine multiple reaction steps into a single process, reducing time, resources, and waste.

One such method allows for the synthesis of 2,9-dialkyl-4,7-bis(carboxy-aryl)-1,10-phenanthroline derivatives. researchgate.net This straightforward one-pot approach begins with the reaction of 1-bromoaryl-3-chloroacetone and o-phenylenediamine (B120857), catalyzed by mixed acids, to yield a 4,7-dibromoaryl-1,10-phenanthroline intermediate. researchgate.net Without isolation, this intermediate undergoes a halogen-lithium exchange, and the subsequent quenching of the reaction mixture with carbon dioxide (CO₂) affords the desired dicarboxylic acid derivative in good yields. researchgate.net Another patented one-step method describes the synthesis of symmetric 1,10-phenanthroline derivatives by reacting an o-phenylenediamine derivative with a ketene (B1206846) structure in the presence of a mixed acid reducing agent. google.com

Table 2: One-Pot Synthesis of 2,9-dialkyl-4,7-bis(carboxy-aryl)-1,10-phenanthroline Derivatives

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Yield |

|---|---|---|---|---|

| 1 | 1-bromoaryl-3-chloroacetone, o-phenylenediamine | Mixed acids | 4,7-dibromoaryl-1,10-phenanthroline | up to 64% |

Data sourced from ResearchGate. researchgate.net

Acid-Catalyzed Reactions

Acid catalysis is employed in the modification of the 1,10-phenanthroline core, particularly in oxidation reactions. For instance, the synthesis of 1,10-phenanthroline-N-oxides can be controlled using acidic conditions. mdpi.com In the oxidation of phenanthroline derivatives with an oxidant like peroxomonosulfate, the addition of sulfuric acid to maintain a pH of approximately 2 is crucial. mdpi.com This acidic environment helps to increase the solubility of the substrate and, importantly, prevents the formation of di-N-oxides, allowing for the selective synthesis of mono-N-oxide products. mdpi.com This control is essential for producing specific intermediates for further functionalization.

Halogen-Lithium Exchange and Carbon Dioxide Quenching

Halogen-lithium exchange is a powerful and rapid method for converting aryl halides into organolithium species, which can then be reacted with an electrophile to introduce a new functional group. harvard.edu This technique is particularly effective for creating carbon-carbon bonds. The process typically involves treating a bromo-substituted heterocyclic compound with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. harvard.edunih.gov

For the synthesis of a phenanthroline carboxylic acid, a bromo-phenanthroline derivative would undergo halogen-lithium exchange to form a lithiated phenanthroline intermediate. This highly reactive species is then quenched with solid carbon dioxide (dry ice), which serves as the electrophile. Subsequent acidic workup protonates the resulting carboxylate salt to yield the final 1,10-phenanthroline carboxylic acid. This method provides a direct route to carboxylation, leveraging the high reactivity of organolithium intermediates. harvard.edu An alternative, related strategy for converting bromophenanthrolines into their carboxylic acid derivatives involves palladium-catalyzed alkoxycarbonylation, which also yields the corresponding acids after hydrolysis. researchgate.net

Novel Strategies for Introducing Carboxyl and Other Functional Groups

Beyond direct carboxylation, innovative methods are being developed to introduce functionality to the phenanthroline core, which can later be converted to carboxylic acids or exist as analogs. mdpi.com These strategies often provide access to molecules with unique electronic and structural properties. researchgate.net

Perkin Condensation for Vinyl/Styryl Analogs with Phenol (B47542) Functionality

The Perkin condensation offers a novel strategy for converting methyl derivatives of 1,10-phenanthroline into more complex vinyl (or styryl) analogs. mdpi.comresearchgate.net This reaction classically involves the condensation of an aromatic aldehyde with an acid anhydride, using the alkali salt of the acid as a base catalyst, to produce an α,β-unsaturated aromatic acid. libretexts.orgwikipedia.org

In a modern application, this reaction has been adapted to synthesize vinyl analogs of 1,10-phenanthroline that also incorporate a phenol group. mdpi.comresearchgate.net This approach demonstrates an efficient method for transforming the methyl groups at the C2 and C9 positions of the phenanthroline skeleton into reactive styryl derivatives, which can possess significant static and dynamic hyperpolarizabilities. researchgate.net

Stereoselective Synthesis of Glycosylated Carboxylic Acids via Phenanthroline Catalysis

Carbohydrate molecules featuring an α-glycosylated carboxylic acid motif are of significant interest but are challenging to synthesize with high selectivity. rsc.orgnsf.gov A recently developed methodology utilizes a tailored phenanthroline derivative as a catalyst to achieve the diastereoselective construction of these complex molecules. dntb.gov.uaresearchgate.net

Nucleophilic Catalysis with 2,9-Dibutyl-1,10-phenanthroline (B1253295)

The key to this stereoselective synthesis is the use of 2,9-dibutyl-1,10-phenanthroline as an effective nucleophilic catalyst. rsc.orgrsc.org The synthesis strategy involves the reaction of a glycosyl bromide donor with a carboxylic acid. The 2,9-dibutyl-1,10-phenanthroline catalyst facilitates the displacement of the bromide leaving group from the sugar donor. rsc.org This nucleophilic substitution reaction forms a highly reactive β-phenanthrolinium ion intermediate. rsc.org The bulky butyl groups at the 2 and 9 positions of the phenanthroline ligand are crucial for the reaction's efficiency and selectivity. researchgate.netresearchgate.net

Diastereoselective Construction of α-Glycosylated Carboxylic Acids

The diastereoselectivity of the reaction arises from the subsequent step where the carboxylic acid attacks the reactive intermediate. rsc.org This attack occurs selectively on the α-face of the phenanthrolinium ion, resulting in the preferential formation of the α-glycosyl ester. rsc.orgrsc.org Computational studies have revealed that a strong hydrogen bond forms between the hydroxyl group of the carboxylic acid and the C2-oxygen of the sugar moiety. rsc.orgresearchgate.net This interaction increases the nucleophilicity of the carboxylic acid's carbonyl oxygen, which then acts as the nucleophile, and plays a critical role in directing the α-selective attack. rsc.orgresearchgate.net This method is effective for a wide range of alkyl and aromatic carboxylic acids. rsc.org While the pKa of the carboxylic acid does not clearly correlate with reaction conversion, acids with a pKa between 4 and 5 generally yield high selectivity. nsf.gov

The table below summarizes the typical outcomes for the synthesis of α-glycosylated carboxylic acids using this catalytic method with various carboxylic acids.

| Reactant Carboxylic Acid Type | Achieved Yield | Diastereomeric Ratio (α:β) |

| Various Alkyl and Aromatic Acids | 74–92% | 17:1 to 20:1 |

This data represents a summary of findings for a range of carboxylic acids under optimized reaction conditions. researchgate.net

Role of Hydrogen Bonding in Stereoselectivity

Hydrogen bonding plays a pivotal role in directing the stereochemical outcome of organic reactions. In the context of synthetic methodologies involving 1,10-phenanthroline derivatives, hydrogen bonding interactions are instrumental in achieving high stereoselectivity, particularly in glycosylation reactions. The rigid, planar structure of the 1,10-phenanthroline nucleus, combined with the hydrogen-bonding capabilities of its derivatives, allows for the creation of a well-defined chiral environment that can effectively control the approach of incoming reagents.

Theoretical calculations and experimental findings have demonstrated the critical influence of hydrogen bonding in the stereoselectivity-determining step of glycosylation reactions catalyzed by 1,10-phenanthroline derivatives. rsc.org This is particularly evident in the synthesis of α-glycosylated carboxylic acids.

In a proposed reaction mechanism, a 2,9-disubstituted-1,10-phenanthroline acts as a nucleophilic catalyst, displacing a leaving group from a glycosyl donor to form a phenanthrolinium intermediate. The subsequent attack by a carboxylic acid nucleophile proceeds with high α-selectivity. Computational studies have revealed that the carbonyl oxygen of the carboxylic acid, rather than the hydroxyl oxygen, functions as the nucleophile. rsc.org This is facilitated by a strong hydrogen bond between the hydroxyl group of the carboxylic acid and the basic C2-oxygen of the sugar moiety. rsc.orgrsc.org This interaction not only enhances the nucleophilicity of the carbonyl oxygen but also orients the nucleophile for a preferential attack on the α-face of the anomeric carbon. rsc.org

The significance of this hydrogen bond is underscored when comparing the reactivity of carboxylic acids and alcohols as nucleophiles. With carboxylic acids, a strong hydrogen bond with a bond length of approximately 1.65 Å is formed. rsc.orgrsc.org In contrast, the hydrogen bond formed with an alcohol is significantly weaker, with a bond length of around 1.95 Å. rsc.orgrsc.org Furthermore, the geometry of the hydrogen bond with the carboxylic acid is nearly linear, with an angle of about 171°, which maximizes orbital overlap and strengthens the interaction. The corresponding angle for the alcohol is approximately 122°, indicating a weaker, less effective hydrogen bond. rsc.org

The strategic use of 1,10-phenanthroline as an additive has also been shown to be crucial for achieving high stereoselectivity in the synthesis of α-2-deoxy glycosides. nih.gov The rigid, fused-ring structure of 1,10-phenanthroline is considered pivotal for optimal selectivity. nih.gov The presence of the two nitrogen atoms in the 1,10-phenanthroline structure is critical for influencing the stereochemical outcome. nih.gov

The following table illustrates the effect of different phenanthroline-based catalysts on the yield and stereoselectivity of a model glycosylation reaction.

Table 1: Evaluation of Phenanthroline Catalysts in Stereoselective Glycosylation

| Entry | Catalyst | Catalyst Loading (mol%) | Additive | Solvent | Temp. (°C) | Yield (%) | α:β Ratio |

|---|---|---|---|---|---|---|---|

| 1 | C6 | 7.5 | DTBMP | MTBE/DCE (5:1) | 50 | 67 | 14:1 |

| 2 | C7 | 7.5 | DTBMP | MTBE/DCE (5:1) | 50 | 58 | 15:1 |

| 3 | C7 | 10 | DTBMP | MTBE/DCE (5:1) | 50 | 65 | 19:1 |

| 4 | C6 | 10 | DTBMP | MTBE/DCE (5:1) | 50 | 85 | 19:1 |

| 5 | C6 | 10 | DTBMP | MTBE/DCE (5:1) | 25 | 14 | 10:1 |

Data sourced from a study on highly stereoselective synthesis of α-glycosylated carboxylic acids. researchgate.net Note: C6 and C7 are different substituted 1,10-phenanthroline catalysts. DTBMP is 2,6-di-tert-butyl-4-methylpyridine. MTBE is methyl tert-butyl ether. DCE is 1,2-dichloroethane.

The data clearly indicates that the choice of catalyst and reaction conditions significantly impacts both the yield and the diastereomeric ratio of the product, highlighting the fine-tuning possible through the modulation of the catalytic system.

The principle of hydrogen bonding involving the 1,10-phenanthroline framework extends to other systems as well. For instance, 1,10-phenanthroline can act as a hydrogen-bond acceptor for coordinated imidazole (B134444) ligands in iron(II) porphyrinates. nih.gov In these structures, the hydrogen atom of the imidazole nitrogen forms a three-center hydrogen bond with both nitrogen atoms of the 1,10-phenanthroline molecule. nih.gov This demonstrates the versatility of the 1,10-phenanthroline scaffold in participating in specific, directional hydrogen bonding interactions, a fundamental principle that underpins its utility in stereoselective synthesis.

Coordination Chemistry of 1,10 Phenanthroline 4 Carboxylic Acid Complexes

Ligand Design and Coordination Modes in Metal Complexes

The design of ligands based on the 1,10-phenanthroline (B135089) framework is a significant area of research aimed at creating complexes with specific properties for applications in catalysis, materials science, and photochemistry. nih.govresearchgate.net The 1,10-phenanthroline-4-carboxylic acid ligand offers multiple coordination possibilities, making it a versatile building block for constructing diverse metal complexes.

The primary and most characteristic coordination mode of 1,10-phenanthroline and its derivatives is as a bidentate chelating ligand. researchgate.netpurdue.edu The two nitrogen atoms, positioned at the 1 and 10 positions, are ideally situated to form a stable five-membered ring upon coordination with a metal ion. researchgate.netnih.gov This N,N-coordinating center is a classic feature that leads to the formation of strong and stable complexes with a wide variety of transition metals. wikipedia.orgquora.com The rigidity and planarity of the phenanthroline core contribute to the pre-organization of the ligand, which enhances its binding affinity and the stability of the resulting metal chelates. researchgate.netnih.gov

The carboxylic acid group at the 4-position introduces a secondary binding site. Following deprotonation, the resulting carboxylate group can coordinate to a metal center through one or both of its oxygen atoms. This functionality allows the ligand to act in several capacities: as a simple monodentate ligand, as a chelating ligand in conjunction with the phenanthroline nitrogens, or, more commonly in polymeric structures, as a bridging ligand that links two or more metal centers. bucea.edu.cn This bridging capability is fundamental in the construction of coordination polymers and metal-organic frameworks. The coordination mode of the carboxylate group (monodentate, bidentate, or bridging) significantly influences the final dimensionality and topology of the assembled structure. bucea.edu.cn

Synthesis and Characterization of Mixed-Ligand Metal Complexes

Mixed-ligand complexes incorporating this compound or its parent molecule, 1,10-phenanthroline, are synthesized to fine-tune the structural, electronic, and functional properties of the final assembly. The synthesis typically involves reacting a metal salt with the phenanthroline-based ligand and one or more other organic ligands, often under hydrothermal or solvothermal conditions. bucea.edu.cn Characterization is performed using techniques such as single-crystal X-ray diffraction, infrared (IR) spectroscopy, UV-visible spectroscopy, and elemental analysis. bucea.edu.cnchemrj.org

A wide array of transition metal complexes have been synthesized using 1,10-phenanthroline (phen) as a primary ligand alongside various carboxylic acids as co-ligands. wikipedia.org These complexes exhibit diverse coordination geometries and properties. For example, cobalt(II) can form discrete binuclear complexes where it is six-coordinated by four nitrogen atoms from two phenanthroline ligands and two oxygen atoms from two different carboxylate ligands. Similarly, complexes of copper, manganese, nickel, and zinc have been synthesized, often resulting in hexadentate coordination around the central metal ion. chemrj.orgwojast.org.ng The synthesis of these complexes often involves mixing solutions of the metal chloride, 1,10-phenanthroline, and a second ligand, such as ascorbic acid or a drug molecule like vancomycin. chemrj.orgwojast.org.ng The resulting structures are inferred from spectroscopic and analytical data. chemrj.org

Interactive Table: Examples of Mixed-Ligand Transition Metal Complexes with 1,10-Phenanthroline and Carboxylate Co-ligands

| Metal Ion | Co-Ligand(s) | Example Formula | Coordination Notes | Reference(s) |

| Cobalt (Co) | 2,2',3,3'-Oxydiphthalic acid | [Co₂(phen)₄(2,2',3,3'-H₂odpt)₂] | Co(II) is six-coordinated by four N atoms from two phen ligands and two O atoms from two carboxylate ligands. | |

| Copper (Cu) | Phenyl-carboxylate | [Cu₂(3-(4-hydroxyphenyl)propanoate)₃(phen)₂]Cl | A binuclear complex where Cu(II) is coordinated by both phenanthroline and carboxylate ligands. | nih.gov |

| Manganese (Mn) | 1,3-(3',4'-carboxylphenoxy)benzene | [Mn(phen)₂(H₂cpb)] | Forms 1D neutral helix chains with the Mn(II) center coordinated to phenanthroline and the carboxylate ligand. | bucea.edu.cn |

| Nickel (Ni) | Ascorbic Acid | [Ni(phen)(Asco)Cl₂] | Proposed hexadentate structure with the Ni(II) ion coordinated to both ligands. | chemrj.org |

| Zinc (Zn) | Vancomycin | [Zn(phen)(Vanc)Cl₂] | Proposed hexadentate structure with Zn(II) coordinated through nitrogen and oxygen/amine donors. | wojast.org.ng |

| Iron (Fe) | 1,10-Phenanthroline (homoleptic) | [Fe(phen)₃]²⁺ (Ferroin) | A well-known homoleptic complex where Fe(II) is coordinated by three bidentate phenanthroline ligands. | wikipedia.org |

| Platinum (Pt) | Chloride | PtCl₂(phen) | A square planar complex with Pt(II) coordinated to one bidentate phenanthroline ligand and two chloride ions. | wikipedia.org |

Lanthanide ions are frequently used with mixed ligands, such as 1,10-phenanthroline and various aromatic polycarboxylic acids, to construct coordination polymers (CPs) with interesting luminescent properties. rsc.orgresearchgate.net The synthesis is typically carried out under hydrothermal conditions. rsc.org In these structures, the phenanthroline molecule acts as a chelating ligand to the lanthanide ion, while the multidentate carboxylate ligands bridge multiple metal centers to form extended one-, two-, or three-dimensional networks. For example, a series of lanthanide CPs with the general formula {Ln[(Hcob)(cob)(phen)]n} (where Ln = La, Pr, Sm, Eu) have been synthesized, which form two-dimensional layer structures. researchgate.net The strong luminescence of Eu³⁺ (red) and Tb³⁺ (green) complexes makes them suitable for applications in lighting and sensing. rsc.org

Heteroleptic ruthenium(II) complexes, which contain different types of ligands, are of significant interest, particularly those based on polypyridyl ligands like 1,10-phenanthroline and its derivatives. nih.govrsc.org The synthesis of a heteroleptic complex with a functionalized phenanthroline, such as this compound, often involves a stepwise approach. A common method is to react a precursor like [Ru(bpy)₂(CH₃CN)₂Cl₂] with the desired phenanthroline ligand. nih.gov These complexes are characterized by their distinct spectroscopic, photophysical, and electrochemical properties. nih.govnih.gov The presence of the carboxylic acid group can be used to anchor the complex to surfaces, such as titanium dioxide (TiO₂) in dye-sensitized solar cells. nih.gov The redox-active nature and luminescence of these ruthenium complexes make them promising candidates for use as photosensitizers and in electron transfer processes. nih.gov

Structural Analysis of Coordination Compounds

Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of molecular structures. For complexes involving phenanthroline-based ligands, this technique reveals how the metal center is coordinated and how the individual complex units are arranged in the solid state.

In a study of a manganese(II) complex with the related ligand 1,10-phenanthroline-2-carboxylic acid (Hphenca), single-crystal X-ray diffraction analysis showed the formation of a [Mn(phenca)₂]·(H₂O)₂ complex. nih.gov The analysis revealed a six-coordinate Mn(II) ion in a distorted octahedral geometry. The manganese center is bound to four nitrogen atoms from two separate phenanthroline-2-carboxylate ligands and two oxygen atoms from the carboxyl groups of these same ligands. nih.gov Specifically, the axial positions of the octahedron are occupied by one nitrogen and one oxygen atom. nih.gov

Similarly, a copper(II) complex with 1,10-phenanthroline and succinate (B1194679) was synthesized and its structure determined by X-ray diffraction. researchgate.net The study confirmed a polymeric structure where the copper ion's geometry varies from square planar to a distorted square pyramidal or octahedral arrangement, coordinated by two oxygen atoms from the succinate and two nitrogen atoms from the 1,10-phenanthroline. researchgate.net

In another example, a zinc(II) complex, [Zn(4-MeBz)₂(2-AmPy)₂], was characterized, revealing various non-covalent interactions that contribute to the stability of its crystal structure. ias.ac.in Although not containing the specific phenanthroline-4-carboxylic acid ligand, these studies highlight the common coordination modes and the importance of detailed crystallographic analysis.

The crystal system and space group are fundamental properties derived from single-crystal X-ray diffraction data, describing the symmetry and periodic arrangement of molecules in the crystal lattice.

The aforementioned manganese complex, [Mn(phenca)₂]·(H₂O)₂, crystallizes in the triclinic crystal system with the space group P-1. nih.gov A copper(II) complex involving 1,10-phenanthroline, [Cu₂(2,2-bipy)₂(C₂O₄²⁻)(H₂O)₂(NO₃)₂], also crystallizes in the triclinic system with the P-1 space group. nih.gov Another related copper complex, Cu(2,2-bipy)₂(ClO₄⁻), was found to have a monoclinic crystal system and a C2/c space group. nih.gov

A novel iron(III) complex incorporating 1,10-phenanthroline and succinate ligands, Fe₂(Phen)₄(Succinate)₂(μ-O)₉, was found to crystallize in the monoclinic system with a C2/c space group. mdpi.com A zinc(II) complex with 2-(4'-chlorine-benzoyl)-benzoic acid and 1,10-phenanthroline crystallizes in the orthorhombic system with the space group Pbcn. researchgate.net

These examples demonstrate that complexes of 1,10-phenanthroline and its derivatives can adopt a variety of crystal systems and space groups, influenced by the specific metal ion, counter-ions, and solvent molecules present during crystallization.

Table 1: Crystallographic Data for Selected 1,10-Phenanthroline Derivative Complexes

| Compound Formula | Crystal System | Space Group | Reference |

| [Mn(phenca)₂]·(H₂O)₂ | Triclinic | P-1 | nih.gov |

| [Cu₂(2,2-bipy)₂(C₂O₄²⁻)(H₂O)₂(NO₃)₂] | Triclinic | P-1 | nih.gov |

| Cu(2,2-bipy)₂(ClO₄⁻) | Monoclinic | C2/c | nih.gov |

| Fe₂(Phen)₄(Succinate)₂(μ-O)₉ | Monoclinic | C2/c | mdpi.com |

| [Zn₂(cbba)₄(phen)₂] | Orthorhombic | Pbcn | researchgate.net |

Intermolecular Interactions in Supramolecular Assemblies

The assembly of individual coordination complexes into larger, ordered supramolecular structures is governed by a variety of non-covalent intermolecular interactions. These interactions, though weaker than covalent bonds, are highly directional and play a critical role in determining the final architecture and properties of the crystalline material.

Hydrogen bonding is a powerful and directional interaction that is central to the formation of supramolecular assemblies. In complexes of phenanthroline carboxylic acids, the carboxyl group itself, along with any coordinated water molecules or counter-ions, provides ample opportunities for hydrogen bond formation.

In a zinc(II) complex featuring a tris(carboxymethyl)-1,3,5-benzenetricarboxamide anion, an extensive network of cooperative classical hydrogen bonds of the O···H–O and O···H–N type is observed. tu-clausthal.de These interactions, along with attractive secondary electrostatic forces, help to form an anionic layer network. tu-clausthal.de Similarly, the crystal packing of an iron(III)-phenanthroline-succinate complex is stabilized by C–H⋯O and C–O⋯H interactions. mdpi.com

In a co-crystal of 1,10-phenanthroline with boric acid, a strong network of hydrogen bonds among the B(OH)₃ units creates a layered structure, and the phenanthroline molecules are bound into this network via B–O–H···N interactions. researchgate.net The crystal structure of a cobalt(II) complex with 3-methoxy cinnamic acid and 1,10-phenanthroline is stabilized by water–nitrate (B79036) O—H⋯O and phenanthroline–nitrate C—H⋯O hydrogen bonds, which assemble the components into chains. nih.gov

The planar aromatic nature of the 1,10-phenanthroline ligand makes it highly susceptible to π-π stacking interactions. These interactions, arising from the attraction between the electron clouds of adjacent aromatic rings, are a key driving force in the self-assembly of these complexes.

In the solid state, π-π stacking often dictates the packing of molecules, leading to the formation of one-dimensional columns or two-dimensional sheets. ias.ac.in For instance, in a tris(1,10-phenanthroline)zinc(II) complex, the [Zn(phen)₃]²⁺ cations are interconnected through π–π interactions, forming a cationic layer network. tu-clausthal.de In a copper(II) complex with a carboxylate ligand, π-π stacking interactions between the phenanthroline moieties of adjacent chains contribute to the formation of a layered structure. rsc.org

The stability of a porous supramolecular framework built from zinc(II) and a phenanthroline-containing ligand was attributed solely to intermolecular π-π stacking interactions. uncw.edu These interactions can occur between phenanthroline rings of adjacent units, as well as between phenanthroline and other aromatic rings within the structure, leading to robust three-dimensional frameworks. uncw.edu

Lone-pair...π interactions involve the donation of electron density from a lone pair of a heteroatom (like oxygen or nitrogen) to the electron-deficient π-system of an aromatic ring. tu-clausthal.de These interactions have been identified as contributing to the linkage between anionic and cationic layers in the supramolecular framework of a zinc(II) phenanthroline complex. tu-clausthal.de

C-H...π interactions, where a C-H bond acts as a weak hydrogen bond donor to a π-system, are also frequently observed. tu-clausthal.de In the iron(III)-phenanthroline-succinate complex, both C–H⋯π and π⋯π contacts, confirmed through Hirshfeld surface analysis, play a role in stabilizing the crystal packing. mdpi.com These varied and numerous weak interactions work in concert to direct the self-assembly process, leading to the formation of intricate and stable three-dimensional structures.

Electrostatic Interactions

The coordination of metal ions by this compound is significantly influenced by electrostatic interactions. These interactions, which include ion-ion, ion-dipole, and dipole-dipole forces, are fundamental to the stability and structure of the resulting complexes. The rigid, aromatic structure of the 1,10-phenanthroline moiety provides an ideal framework for chelation with various metal cations. chim.it The arrangement of the nitrogen atoms is perfectly suited for forming stable five-membered rings with metal ions. researchgate.net

Computational Studies on Coordination Chemistry

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for elucidating the coordination chemistry of 1,10-phenanthroline-based ligands. core.ac.ukresearchgate.net These studies provide detailed insights into the geometric structures, energies, and spectroscopic properties of the complexes, which can complement and guide experimental findings. core.ac.uk Computational analyses, such as Hirshfeld surface analysis, have been employed to understand intermolecular interactions that are responsible for the structural stability of related complexes. nih.gov

Density Functional Theory (DFT) Calculations for Electronic and Photophysical Properties

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and photophysical characteristics of coordination complexes containing this compound. core.ac.uknih.gov By applying DFT, researchers can calculate various properties, such as the energies of molecular orbitals, which are crucial for understanding the electronic transitions that govern the absorption and emission of light. fhsu.edu

In studies of related 1,10-phenanthroline complexes, DFT calculations, often using functionals like B3LYP or PBE1PBE, have been employed to corroborate experimental data from spectroscopic analyses. nih.govsemanticscholar.org For instance, in a binuclear Gd(III) complex involving 1,10-phenanthroline, DFT was used to understand the electronic structure and fluorescence properties. mdpi.com Time-dependent DFT (TD-DFT) is particularly useful for simulating UV-visible absorption spectra and predicting the excitation energies and oscillator strengths of electronic transitions. mdpi.comnih.gov These calculations can identify the nature of these transitions, such as whether they are metal-to-ligand charge transfer (MLCT) or ligand-centered (LC) transitions. fhsu.edu The choice of basis set, such as 6-311++G(d,p), is critical for obtaining accurate results that align well with experimental observations. nih.govsemanticscholar.org

The table below presents representative data from DFT calculations on a related Ni(II)-phenanthroline complex, illustrating the kind of information that can be obtained.

| Complex | Parameter | Calculated Value (Å or °) | Experimental Value (Å or °) |

| [Ni(phen)₂(H₂O)Cl]Cl | Ni-N Bond Lengths | 2.00 - 2.19 | 2.09 - 2.12 |

| Ni-Cl Bond Length | 2.24 | - |

This data is for a representative Ni(II)-phenanthroline complex and is intended to be illustrative of the outputs of DFT calculations. mdpi.com

Frontier Molecular Orbital Analysis (HOMO and LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a key component of computational studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgyoutube.comnumberanalytics.com The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are fundamental in determining the chemical reactivity, kinetic stability, and optical properties of a molecule. researchgate.netwuxibiology.com

For this compound, DFT calculations have shown that both the HOMO and LUMO are localized on the phenanthroline group. mdpi.com This indicates that the electronic transitions are primarily of a π-π* nature within the aromatic system of the ligand. The electron density of the HOMO is typically associated with the metal center and the ligand, while the LUMO is often located primarily on the phenanthroline ligand in its metal complexes. fhsu.edu This distribution is characteristic of MLCT transitions. fhsu.edu

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.comwuxibiology.com The HOMO-LUMO energy gap (ΔE) is a crucial parameter; a smaller gap generally implies higher reactivity and easier electronic excitation. mdpi.com In related Ni(II)-phenanthroline complexes, the HOMO has been found to be distributed over the nitrate group, while the LUMO is centered on a phenanthroline ring, highlighting the ring's electroactive nature. mdpi.com

The following table shows calculated HOMO-LUMO energy gaps for several illustrative Ni(II)-phenanthroline complexes.

| Complex | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Ni(phen)₂(H₂O)(ONO₂) | - | - | 5.63 |

| [Ni(phen)₂(H₂O)Cl]Cl | - | - | 5.18 |

| [Ni(phen)(CH₃CN)(ONO₂)(O₂NO)] | - | - | 6.94 |

| Ni(phen)₃₂·H₂O·C₂H₅OH | - | - | 4.74 |

This data is for representative Ni(II)-phenanthroline complexes. mdpi.com Specific HOMO and LUMO energy values were not provided in the source.

Spectroscopic Characterization and Photophysical Properties of 1,10 Phenanthroline 4 Carboxylic Acid Systems

Spectroscopic Techniques for Characterization

A variety of spectroscopic methods are employed to elucidate the structure and purity of 1,10-phenanthroline-4-carboxylic acid. Each technique provides a unique piece of the puzzle in confirming the compound's identity and electronic environment.

The electronic absorption spectrum of this compound is characterized by intense absorption bands in the ultraviolet region, which are attributed to π → π* transitions within the aromatic phenanthroline core. The parent 1,10-phenanthroline (B135089) molecule typically displays a strong absorbance peak around 232 nm. aatbio.com For substituted derivatives like 9-methyl-1,10-phenanthroline-2-carboxylic acid, multiple absorption maxima are observed, for instance at 314 nm, 275 nm, and 230 nm when measured in methanol. mdpi.com The presence of the carboxylic acid group on the phenanthroline ring can influence the energy of these transitions. In its metal complexes, new, less intense absorption bands often appear at longer wavelengths (in the visible region), which are assigned to metal-to-ligand charge transfer (MLCT) transitions. nih.gov For example, the well-known iron(II) complex with 1,10-phenanthroline exhibits a characteristic absorption maximum around 510 nm. researchgate.net

Table 1: Representative UV-Visible Absorption Data for Phenanthroline Derivatives

| Compound | Solvent | Absorption Maxima (λ_max, nm) | Transition Type |

|---|---|---|---|

| 1,10-Phenanthroline | - | 232 | π → π* |

| 9-Methyl-1,10-phenanthroline-2-carboxylic acid | Methanol | 230, 275, 314 | π → π* |

This table presents data for the parent phenanthroline and a closely related derivative to illustrate typical absorption characteristics.

FT-IR spectroscopy is a crucial tool for identifying the functional groups present in this compound. The spectrum displays characteristic vibrational bands corresponding to the carboxylic acid group and the phenanthroline ring system. Key absorptions include the C=O stretching vibration of the carboxylic acid, typically found in the region of 1700-1725 cm⁻¹, and a broad O-H stretching band from 2500-3300 cm⁻¹. The aromatic ring system gives rise to several characteristic bands. The C=N and C=C stretching vibrations of the phenanthroline moiety are observed in the 1400-1650 cm⁻¹ range. nih.gov For instance, in a related derivative, 9-methyl-1,10-phenanthroline-2-carboxylic acid, a strong band is noted at 1628 cm⁻¹. mdpi.com Out-of-plane C-H bending vibrations appear between 700 and 900 cm⁻¹. Upon coordination to a metal ion, shifts in the positions of the C=N and C=C stretching bands are typically observed, confirming the involvement of the nitrogen atoms in complex formation. aatbio.com

Table 2: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

|---|---|---|

| ν(O-H) | 2500-3300 (broad) | Carboxylic acid hydroxyl stretch |

| ν(C=O) | 1700-1725 | Carboxylic acid carbonyl stretch |

| ν(C=N), ν(C=C) | 1400-1650 | Aromatic ring stretching |

This table outlines the expected vibrational bands based on the functional groups present in the molecule.

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of this compound. In the ¹H NMR spectrum, the aromatic protons of the phenanthroline ring typically resonate in the downfield region, between 7.5 and 9.5 ppm, due to the deshielding effect of the aromatic rings. nih.gov The exact chemical shifts and coupling patterns are dependent on the position of the carboxylic acid substituent.

The ¹³C NMR spectrum shows distinct signals for each carbon atom in the molecule. The carbon of the carboxylic acid group (C=O) is highly deshielded and appears far downfield, often in the range of 165-175 ppm. mdpi.com The aromatic carbons of the phenanthroline core resonate between approximately 120 and 155 ppm. For example, in 9-methyl-1,10-phenanthroline-2-carboxylic acid, the carboxylic carbon appears at 172.4 ppm, while the aromatic carbons show signals across the 122-158 ppm range. mdpi.com While less common, solid-state ¹⁵N CP/MAS NMR could be used to probe the electronic environment of the nitrogen atoms within the phenanthroline ring.

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can confirm the precise mass with high accuracy. The molecular formula of this compound is C₁₃H₈N₂O₂, corresponding to a molecular weight of approximately 224.21 g/mol . nih.gov The exact mass is calculated to be 224.058577502 Da. nih.gov In techniques like electrospray ionization (ESI-MS), the molecule can be observed as a protonated species [M+H]⁺ or a deprotonated species [M-H]⁻. The fragmentation pattern in the mass spectrum would likely involve the loss of the carboxyl group (–COOH) as a neutral radical or the loss of carbon dioxide (CO₂) from the deprotonated molecule. The fragmentation of the remaining phenanthroline cation would then be similar to that of the parent 1,10-phenanthroline. soton.ac.ukresearchgate.net

Raman spectroscopy provides complementary information to FT-IR, particularly for the skeletal vibrations of the aromatic rings. The Raman spectrum of this compound is expected to show strong bands corresponding to the in-plane ring stretching modes of the phenanthroline core. rsc.org The symmetric stretching vibrations of the aromatic system are typically strong in the Raman spectrum. The technique is also sensitive to the vibrations of the carboxylic acid group, although these may be weaker compared to the ring modes. Studies on iron-phenanthroline complexes have identified characteristic Raman markers for complexation, indicating that this technique is sensitive to the coordination environment of the ligand. rsc.org

Photophysical Properties of this compound Complexes

Complexes of this compound with transition metals, particularly d⁶ metals like ruthenium(II) and iridium(III), often exhibit interesting photophysical properties, including strong luminescence. This luminescence typically arises from a triplet metal-to-ligand charge transfer (³MLCT) excited state.

Upon excitation into the MLCT absorption bands, these complexes can emit light, usually in the form of phosphorescence. The emission properties, such as the wavelength, quantum yield (the efficiency of converting absorbed photons into emitted photons), and excited-state lifetime, are highly dependent on the specific metal ion, the coordination environment, and the solvent.

For instance, rhenium(I) complexes with substituted phenanthroline ligands are known to be phosphorescent, with emission in the visible range (e.g., 558–585 nm) and lifetimes on the nanosecond to microsecond scale. Ruthenium(II) complexes with functionalized phenanthroline ligands also show strong ³MLCT emission, with reported quantum yields up to around 5% in aerated water. Iridium(III) complexes often display high phosphorescence quantum yields, sometimes exceeding 60%, with emission colors that can be tuned by modifying the ligands. The carboxylic acid group on the phenanthroline ligand can influence these properties by altering the energy of the ligand's molecular orbitals and can also be used to anchor the complex to surfaces or biomolecules. The deprotonation of the carboxylic acid group in response to pH changes can also significantly alter the absorption and emission spectra of the complex.

Table 3: Representative Photophysical Data for Metal-Phenanthroline Complexes

| Complex Type | Emission Max (λ_em, nm) | Quantum Yield (Φ_em) | Excited-State Lifetime (τ) | Emitting State |

|---|---|---|---|---|

| Re(I)-phenanthroline | 558-585 | ~0.01-0.05 | 150-300 ns | ³MLCT |

| Ru(II)-phenanthroline | ~614 | ~0.04 | Varies | ³MLCT |

This table provides typical ranges for photophysical properties of complexes containing phenanthroline-type ligands, illustrating the general behavior of systems based on this compound.

Metal-to-Ligand Charge Transfer (MLCT) Transitions

Complexes of 1,10-phenanthroline and its derivatives with transition metals frequently exhibit intense Metal-to-Ligand Charge Transfer (MLCT) bands in their electronic absorption spectra. careerendeavour.com These transitions involve the promotion of an electron from a metal-centered d-orbital to a ligand-centered π*-orbital. careerendeavour.comslideshare.net The energy and intensity of these bands are sensitive to the nature of the metal, the ligand, and the solvent environment. careerendeavour.com

In rhenium(I) tricarbonyl diimine complexes, for instance, the absorption spectra show features associated with intraligand π → π* transitions at shorter wavelengths and MLCT transitions at longer wavelengths. soton.ac.uk For cuprous bis-phenanthroline compounds, broad MLCT absorption is observed, with the position of the maximum absorption (λmax) being influenced by substituents on the phenanthroline ring. researchgate.net For example, the prototypical Cu(I)(dmp)₂⁺ (where dmp is 2,9-dimethyl-1,10-phenanthroline) in dichloromethane (B109758) displays a broad MLCT absorption with a λmax at 454 nm. researchgate.net Disubstitution at the 2,9-positions can stabilize the Cu(I) state and increase the energy gap between the MLCT state and the ground state. researchgate.net

The table below summarizes representative MLCT absorption data for various phenanthroline-based complexes.

| Complex/Ligand System | Solvent | MLCT Absorption λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| fac-[ReCl(Am₂phen)(CO)₃] | CH₃CN | 429, 452 | 5120, 5970 |

| fac-[ReBr(CO)₃(L)] (L = imidazo[4,5-f]-1,10-phenanthroline derivative) | Chloroform | 350-450 | Not specified |

| Cu(I)(dmp)₂⁺ | Dichloromethane | 454 | Not specified |

| [Fe(phen)₃]²⁺ | Not specified | ~510 (19,600 cm⁻¹) | Not specified |

Note: Data is compiled from various sources and may represent different derivatives of 1,10-phenanthroline. Am₂phen = 4,7-diamino-1,10-phenanthroline, dmp = 2,9-dimethyl-1,10-phenanthroline.

Luminescence and Fluorescence Properties

The inherent fluorescence of the 1,10-phenanthroline scaffold can be significantly modulated upon coordination to metal ions and by substitution on the aromatic rings. rsc.orgresearchgate.net The free 1,10-phenanthroline molecule is weakly fluorescent, but its derivatives and metal complexes can exhibit strong luminescence, spanning the visible and near-infrared regions. rsc.orgresearchgate.net

The emission intensity and quantum yield of 1,10-phenanthroline-based systems are highly dependent on their molecular structure and environment. For instance, rhenium(I) complexes with imidazo[4,5-f]-1,10-phenanthroline ligands are phosphorescent, with emission arising from a triplet MLCT (³MLCT) state. soton.ac.uk The emission quantum yields of fac-[Re(CO)₃(NN)(py)]⁺ complexes are sensitive to temperature, decreasing as the temperature increases. scielo.br

The following table presents emission data for selected 1,10-phenanthroline derivatives and their complexes.

| Compound/Complex | Emission Type | Quantum Yield (Φ) |

| Imidazo[4,5-f]-1,10-phenanthroline derivatives | Fluorescence | Not specified |

| fac-[Re(CO)₃(phen)(py)]⁺ | Phosphorescence | 0.020 ± 0.001 |

| fac-[Re(CO)₃(dpq)(py)]⁺ | Phosphorescence | 0.012 ± 0.003 |

| fac-[Re(CO)₃(dppz)(py)]⁺ | Phosphorescence | 0.0010 ± 0.0002 |

| Eu(III) complex with imidazo[4,5-f]-1,10-phenanthroline ligand | Luminescence | 46% |

| Tb(III) complex with imidazo[4,5-f]-1,10-phenanthroline ligand | Luminescence | 32% |

Note: phen = 1,10-phenanthroline, dpq (B32596) = dipyrido[3,2-f:2',3'-h]quinoxaline, dppz = dipyrido[3,2-a:2'3'-c]phenazine. Data compiled from various sources.

The luminescence lifetime is a critical parameter for characterizing the excited state of a molecule. For fluorescent imidazo[4,5-f]-1,10-phenanthroline ligands, emission lifetimes are typically in the nanosecond range, for instance, between 2.6 and 3.7 ns, which is characteristic of a spin-allowed ¹(π-π*) excited state. soton.ac.uk In contrast, the corresponding rhenium(I) complexes exhibit much longer phosphorescence lifetimes, in the range of 149–267 ns, consistent with emission from a ³MLCT state. soton.ac.uk Pyrenyl-substituted imidazo[4,5-f] soton.ac.ukrsc.orgphenanthroline Rhenium(I) complexes have shown exceptionally long triplet excited-state lifetimes at room temperature. acs.org

| Compound/Complex | Luminescence Type | Lifetime (τ) |

| Imidazo[4,5-f]-1,10-phenanthroline derivatives | Fluorescence | 2.6 - 3.7 ns |

| fac-[ReBr(CO)₃(L)] (L = imidazo[4,5-f]-1,10-phenanthroline derivative) | Phosphorescence | 149 - 267 ns |

| fac-[Re(CO)₃(phen)(py)]⁺ | Phosphorescence | 1.660 µs |

| fac-[Re(CO)₃(dpq)(py)]⁺ | Phosphorescence | 0.453 µs |

| fac-[Re(CO)₃(dppz)(py)]⁺ | Phosphorescence | 108 ns |

| Cu(I)(dmp)₂⁺ | Phosphorescence | 85 ns |

Note: Data compiled from various sources.

The excitation and emission wavelengths of 1,10-phenanthroline-based systems are key to their application in areas like sensing and imaging. Free imidazo[4,5-f]-1,10-phenanthroline ligands typically show fluorescence in the blue region of the visible spectrum, with emission maxima around 410-415 nm. soton.ac.uk Upon complexation with Re(I), a significant red-shift (bathochromic shift) is observed, with the complexes emitting in the range of 558–585 nm. soton.ac.uk The emission of Ru(II) phenanthroline complexes is often observed around 605-610 nm. cardiff.ac.uk

| Compound/Complex | Excitation λex (nm) | Emission λem (nm) |

| Imidazo[4,5-f]-1,10-phenanthroline derivatives | ~295 | 410 - 415 |

| fac-[ReBr(CO)₃(L)] (L = imidazo[4,5-f]-1,10-phenanthroline derivative) | 350 - 450 | 558 - 585 |

| fac-[Re(CO)₃(phen)(py)]⁺ | 375 | 545 |

| fac-[Re(CO)₃(dpq)(py)]⁺ | 375 | 557 |

| fac-[Re(CO)₃(dppz)(py)]⁺ | 375 | 554, 600 |

| Cu(I)(dmp)₂⁺ | 454 | 730 |

| [Ru(bipy)₂(L)]²⁺ (L = 5-substituted 1,10-phenanthroline) | Not specified | 605 - 610 |

Note: Data compiled from various sources.

Energy Transfer Mechanisms in Lanthanide Complexes

In lanthanide complexes, the luminescence of the metal ion is often sensitized through an "antenna effect," where a coordinated organic ligand, such as a 1,10-phenanthroline derivative, absorbs light and transfers the excitation energy to the lanthanide ion. diva-portal.org This process is crucial because the direct excitation of lanthanide ions is inefficient due to their low absorption cross-sections. diva-portal.org

The primary pathway for this energy transfer is typically through the triplet state of the ligand. diva-portal.org After the ligand is excited to its singlet state (S₁), it undergoes intersystem crossing (ISC) to its triplet state (T₁). From T₁, the energy is transferred to an emissive excited state of the lanthanide ion. diva-portal.org The efficiency of this energy transfer is dependent on the energy gap between the ligand's triplet state and the lanthanide's excited state, with an optimal range often cited as 2500–4500 cm⁻¹. digitellinc.com The main mechanisms governing this energy transfer are the Förster (dipole-dipole) and Dexter (electron exchange) mechanisms. diva-portal.org

pH Responsiveness of Fluorescent Probes

The fluorescence of 1,10-phenanthroline derivatives can be sensitive to the pH of the surrounding medium, a property that can be exploited for the development of fluorescent pH probes. researchgate.net The protonation state of the nitrogen atoms in the phenanthroline ring, as well as any acidic or basic functional groups like the carboxylic acid, can alter the electronic structure and, consequently, the photophysical properties of the molecule. rsc.org

For instance, 1H-imidazo[4,5-f] soton.ac.ukrsc.orgphenanthroline has been utilized as a recognition group for hydroxyl ions, enabling the detection of extreme alkalinity (pH > 14). researchgate.net The addition of acid to solutions of phenanthroline derivatives can cause significant changes in their absorption and fluorescence spectra, often leading to a red-shift in the emission. rsc.org This pH-dependent spectral behavior allows for ratiometric sensing, where the ratio of fluorescence intensities at two different wavelengths is used to determine the pH, providing a more robust measurement that is independent of the probe concentration.

Electrochemical Properties (Cyclic Voltammetry, Square Wave Voltammetry)

The electrochemical behavior of this compound and its metal complexes is a critical aspect of their characterization, providing insights into their redox activity, electron transfer capabilities, and potential applications in areas such as catalysis and sensor technology. Techniques such as cyclic voltammetry (CV) and square wave voltammetry (SWV) are instrumental in elucidating these properties. pineresearch.comnih.govbenthamopen.com

Cyclic voltammetry is a potentiodynamic electrochemical technique where the potential of a working electrode is ramped linearly versus time. When the potential reaches a set limit, the sweep is reversed. This cycling of potential provides information about the electrochemical processes occurring at the electrode surface. Square wave voltammetry is a large-amplitude differential technique in which a waveform composed of a symmetrical square wave, superimposed on a base staircase potential, is applied to the working electrode. Its high sensitivity and speed make it a valuable tool for quantitative analysis and for studying electrode kinetics. pineresearch.comnih.govbenthamopen.com

The electrochemical properties of phenanthroline derivatives are often investigated in the context of their transition metal complexes, as the coordination of the ligand to a metal center can significantly influence the redox potentials and the nature of the electron transfer processes.

Redox Potentials and Multi-electron Transfer Reactions

The redox potentials of 1,10-phenanthroline-based systems are highly dependent on the nature of the substituents on the phenanthroline ring and the coordinated metal ion. The presence of the carboxylic acid group at the 4-position can influence the electron density of the phenanthroline core, thereby affecting the ease of oxidation or reduction of the molecule and its metal complexes.

Studies on related phenanthroline complexes provide a framework for understanding the potential electrochemical behavior of systems involving this compound. For instance, the electrochemical properties of ruthenium(II) complexes with various carboxylated phenanthroline ligands have been investigated. In general, the Ru(II)/Ru(III) oxidation is observed at positive potentials, while ligand-based reductions occur at negative potentials. The presence of electron-withdrawing carboxylic acid groups tends to make the oxidation of the ruthenium center more difficult, resulting in a positive shift of the redox potential. rsc.org

In a study of a heteroleptic Ru(II) complex containing a phenanthroline ligand with oligo-anthracenyl carboxylic acid moieties, cyclic and square wave voltammetry revealed five major redox processes. Chronocoulometry confirmed that some of these processes involved multi-electron transfer reactions, highlighting the complex redox behavior that these systems can exhibit.

The electrochemical behavior of transition metal complexes with the parent 1,10-phenanthroline ligand has been studied for its application in electrocatalysis. For example, cobalt, iron, and nickel complexes of 1,10-phenanthroline have been shown to catalyze the hydrogen evolution reaction. Cyclic voltammetry of these complexes reveals successive one-electron or two-electron reduction steps. The Co(III) complex, for instance, undergoes three sequential one-electron reductions corresponding to the Co(III) → Co(II) → Co(I) → Co(0) transitions. electrochemsci.org The specific redox potentials are summarized in the table below.

| Complex | Reduction Peak Potential (Ep vs Ag/AgCl) | Redox Transition |

|---|---|---|

| [Co(phen)3]3+ | -0.32 V | Co(III) → Co(II) |

| -0.88 V | Co(II) → Co(I) | |

| -1.30 V | Co(I) → Co(0) | |

| [Fe(phen)3]2+ | -1.30 V | M(II) → M(I) → M(0) |

| -1.50 V | ||

| [Ni(phen)3]2+ | -1.25 V | M(II) → M(I) → M(0) |

| -1.48 V |

Data sourced from a study on transition metal complexes with 1,10-phenanthroline in a DMF solution containing [NBu4][BF4] as the supporting electrolyte. electrochemsci.org

Furthermore, the electrochemical properties of copper(II) complexes with phenanthroline derivatives have been explored. The redox behavior of these complexes is influenced by the substituents on the phenanthroline ligand. For instance, the introduction of electron-donating or electron-withdrawing groups can shift the Cu(II)/Cu(I) redox potential. researchgate.net

While direct and comprehensive electrochemical data for this compound and its simple metal complexes are not extensively detailed in the available literature, the studies on analogous compounds suggest a rich and complex redox chemistry. The carboxylic acid functional group is expected to play a significant role in modulating the electronic and, consequently, the electrochemical properties of these systems. Further research focusing specifically on this compound would be invaluable for a more complete understanding.

Applications of 1,10 Phenanthroline 4 Carboxylic Acid in Advanced Research

Catalytic Applications of Derivatives and Complexes

The 1,10-phenanthroline (B135089) scaffold is a prominent motif in transition metal catalysis. nih.gov The versatility of phenanthroline allows for its functionalization to enhance catalytic efficiency and enable its use in a variety of chemical transformations, from creating complex organic molecules to environmental remediation. rsc.orgresearchgate.net

Hydrolytic Synzymes in Micellar and Vesicular Assemblies

Metal-ion complexes of functionalized, amphiphilic 1,10-phenanthroline derivatives act as synthetic enzymes, or "synzymes," for hydrolysis reactions. These systems are designed to mimic enzymatic catalysis by combining a metal-ion binding site (the phenanthroline group) with features that allow for non-covalent substrate binding within micellar and vesicular assemblies. wur.nl

In one study, the catalytic activity of zinc(II) and copper(II) complexes with amphiphilic 1,10-phenanthroline ligands was examined in the hydrolysis of p-nitrophenyl picolinate (B1231196) (PNPP), a carboxylic ester, and diphenyl p-nitrophenyl phosphate (B84403) (DPPNPP), a phosphate triester. The research highlighted the role of these complexes in micellar aggregates. wur.nl Further investigations have explored the enantioselective hydrolysis of amino acid esters using chiral 1,10-phenanthroline ligands, demonstrating how the metal ion, ligand structure, and micellar environment influence the reaction's selectivity. wur.nl The catalytic activity of these systems is also studied in vesicular aggregates, which are enclosed bilayer structures, further mimicking cellular environments. wur.nl

Photocatalytic Performance in Chemical Transformations

Complexes involving 1,10-phenanthroline and its derivatives have shown significant promise as photocatalysts, which accelerate chemical reactions upon light absorption. These have potential applications in degrading organic pollutants and driving organic synthesis. rsc.org

Ruthenium(II) complexes with phosphonate-substituted phenanthroline ligands have been developed to enhance photocatalytic efficiency. rsc.org These catalysts have been successfully used in the oxidation of both dialkyl and alkyl aryl sulfides to sulfoxides using molecular oxygen and blue LED irradiation. Notably, complexes with substituents at the 4 and 7 positions of the phenanthroline ring outperformed standard photocatalysts in reactions proceeding via a reductive quenching cycle. rsc.org

In another application, a platinum-1,10-phenanthroline complex was used as a photosensitizer for the photodegradation of 4-chlorophenol (B41353) in water. researchgate.net The study found that the degradation was most efficient under visible light compared to UV irradiation at 254 nm and 364 nm. After three hours of visible light exposure, 98.5% of the 4-chlorophenol was decomposed. researchgate.net The process involves the formation of intermediates such as hydroquinone, benzoquinone, and hydroxybenzoquinone. researchgate.net

Similarly, coordination compounds of cobalt, copper, and manganese with 1,10-phenanthroline and various carboxylic acids have been synthesized and evaluated for their ability to photocatalytically degrade dyes like methylene (B1212753) blue and methyl orange under UV light. The efficiency of these catalysts is linked to their HOMO-LUMO energy gap, which dictates their light-induced transitions. bucea.edu.cn

Regioselective Synthesis using Copper-Phenanthroline Catalysts

Copper-phenanthroline catalytic systems are particularly effective in promoting regioselective reactions, where one specific structural isomer is formed over others. These catalysts have been instrumental in synthesizing complex nitrogen-containing heterocyclic compounds. nih.govmdpi.com

A notable application is the synthesis of intricate pyrrolo[3′,4′:3,4]pyrrolo[1,2-a]furoquinolines/phenanthrolines through a 1,3-dipolar cycloaddition reaction. Researchers developed a methodology using a copper(II) chloride–phenanthroline catalyst that proved highly effective. researchgate.net The optimal conditions involved using 5 mol % of both CuCl₂ and a 1,10-phenanthroline ligand, which yielded the desired product in high (up to 94%) amounts. This method is valued for its high atom economy, good yields, and short reaction times.

Biosensing and Bio-Inorganic Probe Development

The unique properties of 1,10-phenanthroline-4-carboxylic acid and its derivatives, such as their ability to form stable and often luminescent complexes with metal ions, make them excellent candidates for developing sensors and probes for biological applications. mdpi.comnih.gov These tools are crucial for detecting specific ions and biomolecules with high sensitivity and selectivity. nih.govacs.org

Fluorescent Probes for Ion Recognition (e.g., Hypochlorite, Metal Ions like Zn²⁺, Cd²⁺, Ni²⁺, Cu²⁺, Pb²⁺)

Fluorescent probes are molecules that exhibit a change in their fluorescence properties upon binding to a specific target analyte, enabling its detection. nih.gov Derivatives of 1,10-phenanthroline are frequently used as the core of such probes due to their strong chelating ability and the photophysical properties of their metal complexes. nih.govthermofisher.com

A phenanthroline derivative was recently utilized to design a new fluorescent probe for detecting lead ions (Pb²⁺) in solutions and living cells. nih.gov Similarly, phenanthroline-based fluorescent indicators like Phen Green™ FL are versatile heavy metal sensors capable of detecting a range of ions, including Cu²⁺, Cu⁺, Fe²⁺, Hg²⁺, Pb²⁺, Cd²⁺, and Ni²⁺ at submicromolar concentrations. thermofisher.com These probes typically work by fluorescence quenching; the initially bright fluorescence of the probe is significantly diminished upon binding to a heavy metal ion. thermofisher.com The modular nature of these sensors allows for their adaptation to detect various ions with high specificity. acs.org

Table 1: Examples of Phenanthroline-Based Fluorescent Probes and Their Target Ions

| Probe Base | Target Ion(s) | Detection Principle | Application Area |

|---|---|---|---|

| Phenanthroline Derivative | Pb²⁺ | Fluorescence change | Solution and live cells nih.gov |

| Phen Green™ FL | Cu²⁺, Cu⁺, Fe²⁺, Hg²⁺, Pb²⁺, Cd²⁺, Ni²⁺ | Fluorescence quenching | Environmental and biological samples thermofisher.com |

| 1H-imidazo[4,5-f] wur.nlnih.govphenanthroline | OH⁻ (Extreme Alkalinity) | Aggregation-induced emission | Aqueous solution pH sensing nih.gov |

| Europium(III) Complex | RNA | "Turn-on" fluorescence | Dual-targeted bioimaging researchgate.net |

Electrochemical Biosensors (e.g., Glucose Biosensors, DNA Hybridization Detection)

Electrochemical biosensors convert a biological recognition event into a measurable electrical signal. Derivatives of 1,10-phenanthroline are valuable components in these devices, often acting as redox mediators or as part of the recognition layer.

Glucose Biosensors: Amperometric glucose biosensors have been developed using 1,10-phenanthroline-5,6-dione (B1662461) (a derivative of 1,10-phenanthroline) as a redox mediator. nih.govnih.govmdpi.com In one design, a graphite (B72142) rod electrode was modified layer-by-layer with 1,10-phenanthroline-5,6-dione and the enzyme glucose oxidase (GOx). nih.gov This biosensor demonstrated a linear response to glucose in a wide concentration range (0.1–76 mmol L⁻¹) with a low detection limit of 0.025 mmol L⁻¹. nih.gov The sensor also showed high selectivity for glucose and good accuracy in human serum samples. nih.gov Another study encapsulated GOx within an enzymatically formed polymer of 1,10-phenanthroline-5,6-dione on an electrode surface, creating a stable and effective biosensor. nih.gov

Table 2: Performance of a Glucose Biosensor Using 1,10-phenanthroline-5,6-dione

| Parameter | Value | Reference |

|---|---|---|

| Linear Range | 0.1 - 76 mmol L⁻¹ | nih.gov |

| Detection Limit | 0.025 mmol L⁻¹ | nih.gov |

| Reproducibility (RSD) | 6.2% | nih.gov |

| Repeatability (RSD) | 1.8% (at 4.0 mmol L⁻¹) | nih.gov |

DNA Hybridization Detection: The ability of 1,10-phenanthroline complexes to bind to DNA makes them useful as electrochemical indicators for DNA hybridization biosensors. nih.govresearchgate.net These sensors detect the formation of a double helix when a single-stranded DNA probe on an electrode surface binds to its complementary target sequence. nih.gov

In one example, a cobalt complex with a 2,9-dimethyl-1,10-phenanthroline ligand was used as a redox-active indicator to detect DNA from the hepatitis B virus. nih.gov The indicator binds to the double-stranded DNA formed after hybridization, generating an electrical signal. The intensity of this signal is proportional to the concentration of the target DNA. This label-free biosensor showed a linear response and could detect concentrations as low as 1.94 x 10⁻⁸ M. nih.gov The principle relies on the interaction of the metal complex with the DNA helix, which can be fine-tuned by modifying the phenanthroline ligand. researchgate.net

Biological and Medicinal Chemistry Research

The unique structural and chemical properties of 1,10-phenanthroline and its derivatives have made them a significant area of interest for medicinal chemists. chim.it When incorporated into metal complexes, these compounds exhibit a wide range of biological activities, including promising anticancer properties. chim.itresearchgate.net

Metal complexes featuring 1,10-phenanthroline-based ligands have emerged as a promising class of potential anticancer agents. researchgate.netnih.govresearchgate.net The coordination of the phenanthroline ligand to a metal center, such as copper, zinc, or ruthenium, often results in compounds with enhanced cytotoxicity against various cancer cell lines compared to the free ligand or the metal salt alone. researchgate.netnih.govnih.gov The planar structure of the phenanthroline ligand allows it to interact with biological macromolecules, a key feature contributing to its therapeutic potential. chim.itresearchgate.net

The anticancer effects of 1,10-phenanthroline-based complexes are multifaceted and involve several interconnected mechanisms of action.

DNA Intercalation: A primary mechanism is the ability of the flat phenanthroline ligand to insert itself between the base pairs of DNA. mdpi.comnih.govoup.com This intercalation can disrupt DNA replication and transcription, ultimately leading to cell death. nih.govnih.gov The binding can occur in either the major or minor groove of the DNA helix. chim.itmdpi.com While some phenanthroline complexes inhibit DNA synthesis without clear evidence of intercalation, for many others, this binding mode is a crucial part of their cytotoxic activity. nih.govmdpi.com

Reactive Oxygen Species (ROS) Production: Many metal complexes containing phenanthroline ligands are known to induce oxidative stress in cancer cells by generating reactive oxygen species (ROS). nih.govnih.gov ROS, such as superoxide (B77818) and hydrogen peroxide, can damage cellular components including DNA, proteins, and lipids, triggering apoptotic cell death. nih.govmoffitt.org The production of ROS is often a key factor in the anticancer activity of these compounds. nih.govresearchgate.net

Mitochondrial Potential Alteration: Mitochondria play a central role in apoptosis. Phenanthroline complexes can disrupt mitochondrial function by altering the mitochondrial membrane potential. nih.govmdpi.com This disruption can lead to the release of pro-apoptotic factors and initiate the intrinsic pathway of programmed cell death. nih.gov Studies have shown that 1,10-phenanthroline itself can induce significant mitochondrial fragmentation and dysfunction, which promotes mitophagy, a process of mitochondrial clearance. nih.gov This disruption of mitochondrial dynamics is a key event in inducing cell death. nih.govnih.gov

The development of multi-action agents is a key strategy in cancer therapy. Copper complexes that incorporate 1,10-phenanthroline have been shown to be potent proteasome inhibitors and apoptosis inducers in cancer cells. nih.gov The presence of the phenanthroline ligand appears crucial for these activities. nih.gov This suggests that such ternary complexes could serve as effective anticancer drugs by targeting multiple cellular pathways simultaneously. nih.gov

The anticancer potential of 1,10-phenanthroline-based complexes has been extensively evaluated against a variety of human cancer cell lines. nih.govrsc.org These studies consistently demonstrate that metal complexes of phenanthroline exhibit significantly greater cytotoxic effects than the uncomplexed ligand. researchgate.netnih.gov

For example, copper(II) and manganese(II) complexes with 1,10-phenanthroline and malonic acid showed concentration-dependent cytotoxicity against human kidney (A-498) and liver (Hep-G2) carcinoma cell lines. researchgate.netnih.gov Notably, the IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) for these complexes were found to be 3 to 18 times lower than that of the widely used anticancer drug, cisplatin (B142131), indicating superior potency. nih.gov

Similarly, zinc(II) complexes incorporating 8-hydroxyquinoline (B1678124) and various 1,10-phenanthroline ancillary ligands have been screened for their cytotoxicity against cisplatin-resistant ovarian cancer cells (SK-OV-3/DDP). rsc.org One particular complex, DQ6, displayed a very low IC₅₀ value of 2.25 ± 0.13 μM, making it over 22 times more cytotoxic than cisplatin in this resistant cell line. rsc.org Importantly, these complexes showed low toxicity against normal healthy cells. rsc.org The cytotoxicity of these complexes can vary significantly based on the specific cell line being tested. mdpi.comnih.gov

Interactive Table: Cytotoxicity of 1,10-Phenanthroline Based Complexes

| Compound/Complex | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| [Cu(phen)₂(mal)]·2H₂O | A-498 (Kidney Carcinoma) | Value not specified, but 3-18x > Cisplatin | nih.gov |

| [Mn(phen)₂(mal)]·2H₂O | A-498 (Kidney Carcinoma) | Value not specified, but 3-18x > Cisplatin | nih.gov |

| [Cu(phen)₂(mal)]·2H₂O | Hep-G2 (Liver Carcinoma) | Value not specified, but 3-18x > Cisplatin | nih.gov |

| [Mn(phen)₂(mal)]·2H₂O | Hep-G2 (Liver Carcinoma) | Value not specified, but 3-18x > Cisplatin | nih.gov |

| Zinc(II) Complex DQ6 | SK-OV-3/DDP (Ovarian) | 2.25 ± 0.13 | rsc.org |

| Cisplatin | SK-OV-3/DDP (Ovarian) | >50 | rsc.org |

| [Cu(1,10-phenanthroline)(glycine)Cl]·3H₂O | HCT-116 (Colorectal) | 1.88 | researchgate.net |

| Cisplatin | HCT-116 (Colorectal) | 14.54 | researchgate.net |

In addition to direct cytotoxicity, 1,10-phenanthroline-based complexes can also combat cancer by inhibiting angiogenesis and promoting apoptosis. Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. nih.govwaocp.org By interfering with this process, anticancer agents can effectively starve tumors of essential nutrients and oxygen. nih.gov

The pro-apoptotic effects of these complexes are well-documented. nih.govnih.gov They can induce apoptosis through various signaling pathways. For instance, copper(II) complexes with 1,10-phenanthroline have been shown to induce apoptosis by inhibiting proteasome activity, which leads to the accumulation of misfolded proteins and cellular stress. nih.gov Furthermore, these complexes can trigger the intrinsic apoptotic pathway, evidenced by the cleavage of poly(ADP-ribose) polymerase (PARP) and the activation of caspases, which are key executioner proteins in the apoptotic cascade. nih.gov

Antimicrobial Properties

The 1,10-phenanthroline scaffold is a well-established pharmacophore known for its broad-spectrum antimicrobial activity. tudublin.ieresearchgate.net The biological action of 1,10-phenanthroline and its derivatives is often attributed to their ability to chelate essential metal ions, disrupting microbial metabolic pathways, or to intercalate into the DNA of pathogens, leading to cellular damage. The presence of the carboxylic acid group in this compound offers a site for further modification, potentially enhancing its efficacy or tailoring its properties.

Research has demonstrated that the coordination of metal ions with the 1,10-phenanthroline ligand can significantly increase its bioavailability and antimicrobial potency compared to the uncoordinated molecule. nih.gov Metal-phenanthroline complexes have shown effectiveness against a range of pathogens, including multidrug-resistant strains. nih.govnih.gov For instance, studies on carbapenemase-producing Acinetobacter baumannii have revealed the potent antimicrobial action of phenanthroline-based compounds. nih.gov While research often focuses on the parent compound or its metal complexes, the principles extend to its carboxylic acid derivatives. The carboxylic acid function can be modified without losing the core antimicrobial functionality, allowing for its integration into larger systems or biomaterials. mdpi.com

A study involving various metal complexes with 1,10-phenanthroline and dicarboxylate ligands highlighted their activity against common antimicrobial-resistant pathogens. nih.gov The development of metal-phenanthroline complexes represents a promising strategy for creating novel antibacterial agents that operate through mechanisms different from conventional antibiotics, which is crucial in the era of increasing antibiotic resistance. tudublin.ie

| Compound/Complex Type | Target Pathogen Example | Observed Effect | Reference |

|---|---|---|---|

| 1,10-Phenanthroline (Phen) | Broad-spectrum bacteria | In vitro antimicrobial activity. | tudublin.ieresearchgate.net |